Home > Products > Screening Compounds P140143 > Otilonium Bromide
Otilonium Bromide - 26095-59-0

Otilonium Bromide

Catalog Number: EVT-297739
CAS Number: 26095-59-0
Molecular Formula: C29H43BrN2O4
Molecular Weight: 563.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Otilonium Bromide is a quaternary ammonium compound classified as an antispasmodic agent. Its primary role in scientific research is to investigate its impact on gastrointestinal motility and explore potential applications beyond its traditional use as a spasmolytic.

Source and Classification

Otilonium bromide is synthesized from various organic compounds, primarily derived from benzoic acid derivatives. Its classification falls under the category of smooth muscle relaxants and antispasmodics, making it a valuable therapeutic agent in gastroenterology.

Synthesis Analysis

The synthesis of otilonium bromide involves several steps that can be optimized for industrial production. A notable method includes the reaction of o-octanoxy benzoic acid with chloroformate to yield a mixed acid anhydride, which is then condensed with p-aminobenzoic acid to form 4-(2-octanoxybenzoylamino)benzoic acid. This intermediate is subsequently reacted with diethylaminoethyl chloride to produce N,N-diethyl-2-[4-(2-octanoxybenzoylamino)benzoyloxy]ethylamine. Finally, this compound reacts with bromomethane to yield otilonium bromide .

Key parameters for this synthesis include:

  • Reaction Solvent: Acetone is preferred due to its efficiency in facilitating the reactions.
  • Temperature: The reactions typically occur at temperatures between 10°C and 20°C.
  • Yield: The final product can achieve purities greater than 99%, making it suitable for pharmaceutical applications .
Molecular Structure Analysis

The molecular structure of otilonium bromide can be represented by its chemical formula, C21H34BrN2O3C_{21}H_{34}BrN_{2}O_{3}. The compound features a quaternary ammonium structure, which is essential for its pharmacological activity. Recent studies have identified a new polymorphic form of otilonium bromide, enhancing its stability and solubility characteristics .

Structural Characteristics

  • Crystal Structure: X-ray crystallography has been employed to analyze the crystal structure of otilonium bromide, revealing insights into its molecular packing and interactions.
  • Polymorphism: The identification of multiple polymorphic forms suggests variations in solubility and stability, which are crucial for drug formulation .
Chemical Reactions Analysis

Otilonium bromide participates in various chemical reactions primarily involving nucleophilic substitutions due to its quaternary ammonium nature. The synthesis pathway outlined earlier highlights key reactions such as:

  • Condensation Reactions: Involving the formation of amides from carboxylic acids and amines.
  • Alkylation Reactions: Where alkyl halides react with nucleophiles to form new carbon-nitrogen bonds.

These reactions are significant in modifying the compound's structure for enhanced therapeutic efficacy or stability.

Mechanism of Action

The mechanism of action of otilonium bromide involves antagonism at muscarinic receptors within the gastrointestinal tract, leading to muscle relaxation. This action reduces spasms and hypermotility, providing symptomatic relief in conditions like irritable bowel syndrome.

Pharmacological Effects

  • Reduction of Motility: Otilonium bromide effectively decreases the contractile patterns in smooth muscle tissues, particularly in the sigmoid colon.
  • Visceral Sensation Modulation: By affecting sensory pathways, it alleviates pain associated with gastrointestinal disturbances .
Physical and Chemical Properties Analysis

Otilonium bromide exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 422.4 g/mol.
  • Solubility: It is soluble in water and various organic solvents, which is beneficial for formulation purposes.
  • Stability: The newly identified polymorphic forms exhibit improved stability under different environmental conditions .

Key Properties

PropertyValue
AppearanceWhite crystalline powder
Melting PointApproximately 220°C
pH RangeNeutral (around 7)
Storage ConditionsCool, dry place away from light
Applications

Otilonium bromide's primary application lies in the treatment of functional gastrointestinal disorders. Its antispasmodic properties make it effective for:

  • Irritable Bowel Syndrome: Reducing abdominal pain and discomfort.
  • Functional Dyspepsia: Alleviating symptoms associated with gastric motility disorders.
  • Pharmaceutical Formulations: Used in bilayer tablets that allow controlled release profiles for sustained therapeutic effects .
Mechanistic Pathways of Action in Gastrointestinal Modulation

Calcium Channel Antagonism: L-Type vs. T-Type Selectivity

Otilonium Bromide exerts significant spasmolytic effects through dual blockade of voltage-gated calcium channels. It preferentially inhibits L-type calcium channels (Cav1.2) in gastrointestinal smooth muscle cells, reducing calcium influx essential for excitation-contraction coupling. Studies report a half-maximal inhibitory concentration (IC₅₀) of 1–3 μM for L-type channels in human colonic smooth muscle, attenuating depolarization-induced contractions [1] [5].

Concurrently, Otilonium Bromide reversibly blocks T-type calcium channels (Cav3.1, Cav3.2, Cav3.3) in transfected HEK293 cells. It exhibits subtype-specific affinity:

  • Cav3.3: IC₅₀ = 0.3 μM
  • Cav3.1: IC₅₀ = 1.7 μM
  • Cav3.2: IC₅₀ = 3.1 μM [1] [2]

T-type channel inhibition disrupts slow-wave propagation by interstitial cells of Cajal, decoupling electrical pacemaking from smooth muscle contraction. Unlike selective L-type blockers (e.g., nifedipine), Otilonium Bromide’s dual channel antagonism provides broader suppression of pathological motility [1] [8].

Table 1: Calcium Channel Inhibition Profile of Otilonium Bromide

Channel TypeSubunitsIC₅₀ (μM)Functional Consequence
L-typeCav1.21.0–3.0Reduces calcium-dependent smooth muscle contraction
T-typeCav3.30.3Slows inactivation kinetics; disrupts pacemaker activity
T-typeCav3.11.7Modulates slow-wave propagation
T-typeCav3.23.1Minimally affected

Cholinergic System Interactions: Muscarinic Receptor Subtype Specificity

Otilonium Bromide antagonizes muscarinic receptors, particularly the M3 subtype dominating gastrointestinal smooth muscle and epithelial secretory cells. Binding assays reveal sub-micromolar affinity for M3 receptors (IC₅₀ = 880 nM in human colonic crypts), inhibiting acetylcholine-induced calcium mobilization and fluid secretion [3] [6].

In rat distal colon, chronic stress increases choline acetyltransferase expression in myenteric neurons and amplifies electrically evoked cholinergic contractions. Otilonium Bromide normalizes these responses by:

  • Presynaptically reducing acetylcholine release from enteric neurons
  • Postsynaptically blunting M3 receptor signaling on smooth muscle [9]

Receptor profiling confirms competitive antagonism at M1, M2, M4, and M5 subtypes, but functional relevance is highest for M3-mediated contractility and secretion. This specificity minimizes systemic anticholinergic effects despite high intestinal concentrations [6] [9].

Table 2: Muscarinic Receptor Binding Affinities of Otilonium Bromide

Receptor SubtypeIC₅₀ (nM)Primary Tissue LocalizationFunctional Role
M3880Smooth muscle; colonic cryptsContraction; fluid secretion
M21,220Cardiac muscle; enteric neuronsModulates neuronal excitability
M1780Central neuronsCognitive function (minimal GI relevance)
M4950Central neuronsMotor control (minimal GI relevance)
M5820Cerebral vasculatureVasodilation (minimal GI relevance)

Tachykinin Receptor Dynamics: NK1/NK2 Cross-Modulation

Otilonium Bromide targets tachykinin receptors, with pronounced activity at neurokinin-2 receptors. In human colonic smooth muscle, it inhibits neurokinin A-induced contractions by blocking NK2 receptors (IC₅₀ = 1.2 μM) and reduces receptor internalization—a key process in sustained hypermotility. Immunohistochemical studies demonstrate that 10 μM Otilonium Bromide decreases agonist-driven NK2 internalization from 77% to 35% of smooth muscle cells [5] [7].

Though less potent at neurokinin-1 receptors, Otilonium Bromide indirectly modulates NK1 signaling by:

  • Reducing substance P release from enteric neurons
  • Limiting cross-talk between NK2 and NK1 pathways in afferent neurons involved in visceral pain [4] [5]

This multi-receptor engagement disrupts tachykinin-mediated neurogenic inflammation, motility dysregulation, and pain sensitization—features central to irritable bowel syndrome pathophysiology [7] [10].

Multi-Target Synergism in Smooth Muscle Relaxation

The therapeutic efficacy of Otilonium Bromide arises from concurrent modulation of calcium channels, muscarinic receptors, and tachykinin pathways:

  • Calcium-centric synergism: L/T-type channel blockade reduces extracellular Ca²⁺ influx, while muscarinic antagonism limits intracellular Ca²⁺ release from sarcoplasmic reticulum. This dual action potently suppresses calcium transients in smooth muscle [1] [8].

  • Neuronal-glial integration: By presynaptically inhibiting acetylcholine and substance P release from enteric neurons, and postsynaptically blunting M3/NK2 signaling, Otilonium Bromide decouples neural drive from muscular contraction [5] [9].

  • Functional selectivity: The compound’s quaternary ammonium structure confines activity to the gastrointestinal lumen, enabling high local concentrations (up to 100 μM in colonic tissue) without systemic absorption. This facilitates simultaneous engagement of all three targets [8] [10].

Table 3: Integrated Mechanisms of Smooth Muscle Relaxation

TargetPrimary EffectSecondary InteractionsNet Physiological Outcome
L-type Ca²⁺ channelsReduces voltage-gated Ca²⁺ entryPotentiates T-type channel blockadeAbolishes strong phasic contractions
M3 receptorsInhibits acetylcholine-induced Ca²⁺ releaseLimits secretory activity in cryptsReduces motility and diarrheal symptoms
NK2 receptorsBlocks neurokinin A-induced contractionAttenuates neurogenic inflammationNormalizes motility patterns; reduces pain

In human studies, this triple mechanism translates to 40–60% reductions in spontaneous colonic contractions and normalized motility patterns in irritable bowel syndrome patients, confirming the superiority of multi-target engagement over selective calcium channel blockers [8] [10].

Properties

CAS Number

26095-59-0

Product Name

Otilonium Bromide

IUPAC Name

diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;bromide

Molecular Formula

C29H43BrN2O4

Molecular Weight

563.6 g/mol

InChI

InChI=1S/C29H42N2O4.BrH/c1-5-8-9-10-11-14-22-34-27-16-13-12-15-26(27)28(32)30-25-19-17-24(18-20-25)29(33)35-23-21-31(4,6-2)7-3;/h12-13,15-20H,5-11,14,21-23H2,1-4H3;1H

InChI Key

VWZPIJGXYWHBOW-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC.[Br-]

Synonyms

N-diethylmethylammoniummethyl-p-(2-(N-octyloxy)benzoyl)aminobenzoate bromide
octylonium
octylonium bromide
octylonium iodide
otilonium bromide
Spasmomen

Canonical SMILES

CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.